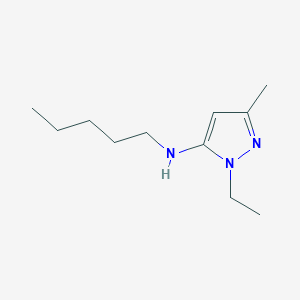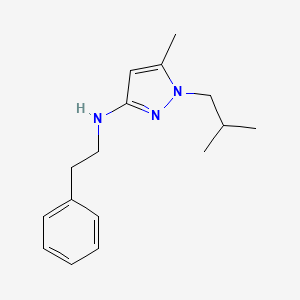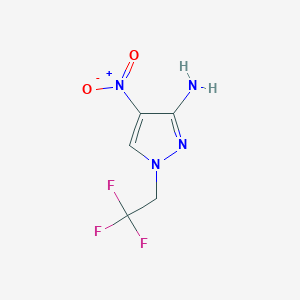-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737880.png)
[(4-fluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a chemical compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-fluorophenyl)methylamine
- 1-(4-Fluorophenyl)-2-methylpropylamine
Uniqueness
(4-fluorophenyl)methyl-1H-pyrazol-4-yl]methyl})amine stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its combination of a fluorophenyl group with a pyrazolylmethylamine moiety makes it particularly versatile for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H20FN3 |
|---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C15H20FN3/c1-12(2)10-19-11-14(9-18-19)8-17-7-13-3-5-15(16)6-4-13/h3-6,9,11-12,17H,7-8,10H2,1-2H3 |
InChI-Schlüssel |
RSHNCIKTFGLWIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737797.png)


![1-methyl-3-[(3-methylbutyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11737809.png)
![[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737813.png)
![hexyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737819.png)
![N'-{[4-(dimethylamino)phenyl]methylidene}methoxycarbohydrazide](/img/structure/B11737821.png)

![(2-methoxyethyl)({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737838.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11737843.png)
![N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B11737855.png)
![butyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737857.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737874.png)
